molecular formula C20H25NO7 B4002897 N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid

N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid

Cat. No.: B4002897
M. Wt: 391.4 g/mol
InChI Key: ZQPQOBMWBMSFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a complex organic compound that features a furan ring, a methoxy group, and a prop-2-enylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethylamine, followed by the introduction of the 2-methoxy-4-prop-2-enylphenoxy group through nucleophilic substitution reactions. The final step often involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the amine group may produce the corresponding amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. This might involve screening for activity against various diseases or conditions, such as cancer, inflammation, or infections.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine involves its interaction with specific molecular targets. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, methoxy-substituted phenoxy compounds, and amine-containing molecules. Examples include:

  • Furan-2-carboxylic acid
  • 2-Methoxy-4-prop-2-enylphenol
  • 3-(2-Methoxy-4-prop-2-enylphenoxy)propan-1-amine

Uniqueness

N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.C2H2O4/c1-3-6-15-8-9-17(18(13-15)20-2)22-12-5-10-19-14-16-7-4-11-21-16;3-1(4)2(5)6/h3-4,7-9,11,13,19H,1,5-6,10,12,14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPQOBMWBMSFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCNCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 2
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 3
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 4
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 6
N-(furan-2-ylmethyl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.